molecular formula C9H10ClFOS B14778706 (4-Chloro-3-ethoxy-2-fluorophenyl)(methyl)sulfane

(4-Chloro-3-ethoxy-2-fluorophenyl)(methyl)sulfane

Katalognummer: B14778706
Molekulargewicht: 220.69 g/mol
InChI-Schlüssel: XJLUVJBQMVGYGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Chloro-3-ethoxy-2-fluorophenyl)(methyl)sulfane is a chemical compound with the molecular formula C9H10ClFOS and a molecular weight of 220.69 g/mol This compound is characterized by the presence of chloro, ethoxy, and fluorophenyl groups attached to a methylsulfane moiety

Vorbereitungsmethoden

The synthesis of (4-Chloro-3-ethoxy-2-fluorophenyl)(methyl)sulfane can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions and reagents used for the synthesis of this compound may vary depending on the desired yield and purity.

Analyse Chemischer Reaktionen

(4-Chloro-3-ethoxy-2-fluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

(4-Chloro-3-ethoxy-2-fluorophenyl)(methyl)sulfane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-Chloro-3-ethoxy-2-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

(4-Chloro-3-ethoxy-2-fluorophenyl)(methyl)sulfane can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C9H10ClFOS

Molekulargewicht

220.69 g/mol

IUPAC-Name

1-chloro-2-ethoxy-3-fluoro-4-methylsulfanylbenzene

InChI

InChI=1S/C9H10ClFOS/c1-3-12-9-6(10)4-5-7(13-2)8(9)11/h4-5H,3H2,1-2H3

InChI-Schlüssel

XJLUVJBQMVGYGV-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC(=C1F)SC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.